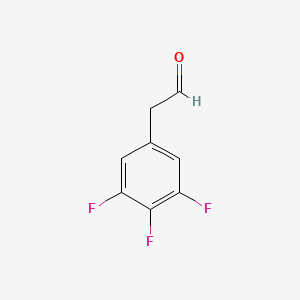

2-(3,4,5-Trifluorophenyl)acetaldehyde

Descripción

2-(3,4,5-Trifluorophenyl)acetaldehyde is an organofluorine compound featuring an acetaldehyde functional group (-CH₂CHO) attached to a 3,4,5-trifluorophenyl aromatic ring. The trifluorophenyl moiety introduces significant electronic and steric effects due to the strong electron-withdrawing nature of fluorine atoms.

Propiedades

IUPAC Name |

2-(3,4,5-trifluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-6-3-5(1-2-12)4-7(10)8(6)11/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOQYJMJCAPGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trifluorophenyl)acetaldehyde typically involves the use of starting materials such as 3,4,5-trifluorobenzene and acetaldehyde. One common method is the Friedel-Crafts acylation reaction, where 3,4,5-trifluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of 2-(3,4,5-Trifluorophenyl)acetaldehyde may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3,4,5-Trifluorophenyl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: (3,4,5-Trifluorophenyl)acetic acid.

Reduction: (3,4,5-Trifluorophenyl)ethanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(3,4,5-Trifluorophenyl)acetaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mecanismo De Acción

The mechanism of action of 2-(3,4,5-Trifluorophenyl)acetaldehyde largely depends on its interaction with specific molecular targets. For instance, in enzymatic reactions, the aldehyde group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The presence of fluorine atoms can also influence the compound’s reactivity and binding affinity, making it a valuable tool in drug design and development.

Comparación Con Compuestos Similares

Structural and Functional Group Differences

The compound is compared to three categories of related molecules:

(a) 2-(3,4,5-Trifluorophenyl)acetic Acid

- Functional Group : Carboxylic acid (-COOH) instead of acetaldehyde (-CH₂CHO).

- Properties : The carboxylic acid group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to the aldehyde. However, aldehydes are more reactive, particularly in nucleophilic addition reactions, which may limit the stability of 2-(3,4,5-Trifluorophenyl)acetaldehyde in biological systems .

(b) Acylthioureas with 3,4,5-Trifluorophenyl Substituents

- Functional Groups : Thiourea (-NH-CS-NH-) and benzamide moieties.

- Bioactivity: Fluorinated acylthioureas exhibit strong antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus, attributed to the electron-withdrawing trifluorophenyl group enhancing membrane disruption and biofilm inhibition . While 2-(3,4,5-Trifluorophenyl)acetaldehyde lacks the thiourea group, its trifluorophenyl moiety may similarly enhance interactions with microbial targets.

(c) 2-Acetoxy-3',4',5'-trifluorobenzophenone

- Functional Group: Benzophenone (aromatic ketone) with an acetate ester.

- Reactivity: The ketone and ester groups render this compound less reactive than aldehydes but more stable under physiological conditions. Safety data indicate stringent handling requirements for fluorinated benzophenones, suggesting analogous precautions may apply to 2-(3,4,5-Trifluorophenyl)acetaldehyde .

Key Research Findings

Antimicrobial Potential: Fluorinated acylthioureas demonstrate that 3,4,5-trifluorophenyl groups enhance activity against drug-resistant biofilms. This suggests that 2-(3,4,5-Trifluorophenyl)acetaldehyde could be a candidate for derivatization into antimicrobial agents, though its aldehyde group may require stabilization via prodrug strategies .

Safety Considerations: Fluorinated benzophenones require strict safety protocols (e.g., respiratory protection during handling).

Synthetic Utility : The aldehyde group offers versatility in synthesizing imines, hydrazones, or heterocycles, distinguishing it from carboxylic acid or ketone analogs .

Actividad Biológica

2-(3,4,5-Trifluorophenyl)acetaldehyde is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse scientific literature.

2-(3,4,5-Trifluorophenyl)acetaldehyde is characterized by the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological properties. The compound can be synthesized through various methods, often involving the oxidation of corresponding alcohols or other derivatives.

Common Synthesis Methods:

- Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to convert alcohols to aldehydes.

- Reduction: Reduction reactions can yield different derivatives such as 2-(3,4,5-trifluorophenyl)ethanol.

Biological Activities

The biological activities of 2-(3,4,5-Trifluorophenyl)acetaldehyde have been explored in several studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. A study demonstrated that derivatives of 2-(3,4,5-trifluorophenyl)acetaldehyde showed significant activity against various bacterial strains. The presence of trifluoromethyl groups enhances lipophilicity and membrane permeability, which are critical for antimicrobial efficacy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential role in treating conditions characterized by excessive inflammation .

The mechanism by which 2-(3,4,5-trifluorophenyl)acetaldehyde exerts its biological effects involves interaction with specific molecular targets. The fluorine atoms contribute to increased binding affinity to enzymes and receptors, modulating biochemical pathways crucial for its observed activities.

Case Studies and Research Findings

Several case studies have documented the biological effects of 2-(3,4,5-trifluorophenyl)acetaldehyde:

- Antimicrobial Efficacy:

- A study evaluated the antibacterial activity of various fluorinated acetaldehydes against Gram-positive and Gram-negative bacteria. Results indicated that 2-(3,4,5-trifluorophenyl)acetaldehyde exhibited superior activity compared to non-fluorinated analogs.

- Inflammatory Response Modulation:

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(3,4-Difluorophenyl)acetaldehyde | Difluoro | Moderate antimicrobial activity |

| 2-(2,4-Difluorophenyl)acetaldehyde | Difluoro | Lower anti-inflammatory effects |

| 2-(3,4,5-Trifluorophenyl)acetaldehyde | Trifluoro | High antimicrobial and anti-inflammatory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.